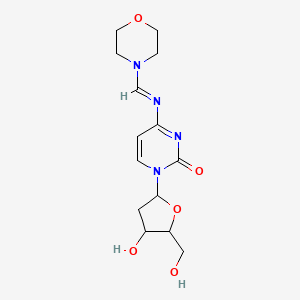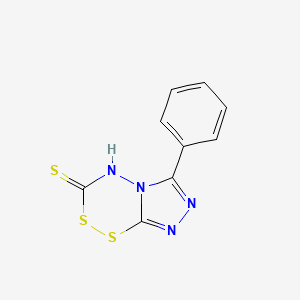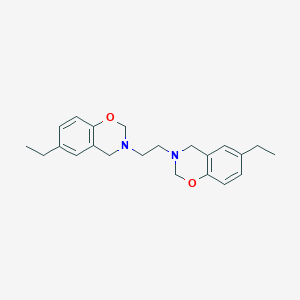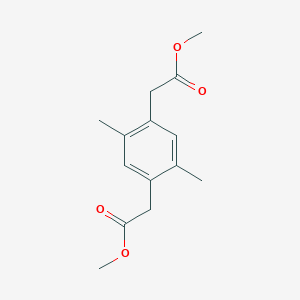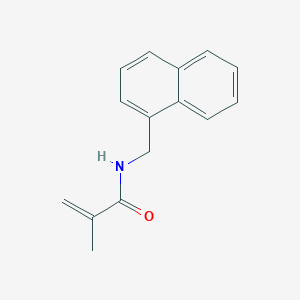
N-(1-Naphthylmethyl)methacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Naphthylmethyl)methacrylamide is an organic compound that belongs to the class of methacrylamides It is characterized by the presence of a naphthylmethyl group attached to the nitrogen atom of the methacrylamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthylmethyl)methacrylamide typically involves the reaction of methacryloyl chloride with N-(1-naphthylmethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
化学反応の分析
Types of Reactions: N-(1-Naphthylmethyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Substitution Reactions: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Polymers and Copolymers: Formed through polymerization.
Substituted Derivatives: Formed through electrophilic aromatic substitution.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
科学的研究の応用
N-(1-Naphthylmethyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of N-(1-Naphthylmethyl)methacrylamide primarily involves its ability to undergo polymerization and form stable polymers. The naphthylmethyl group provides additional stability and unique properties to the resulting polymers. The molecular targets and pathways involved in its action are related to its interaction with initiators and other monomers during the polymerization process.
類似化合物との比較
N-(1-Naphthyl)-N-phenylmethacrylamide: Similar in structure but with a phenyl group instead of a methacrylamide group.
N-Methyl-1-naphthalenemethylamine: Similar in structure but lacks the methacrylamide group.
Uniqueness: N-(1-Naphthylmethyl)methacrylamide is unique due to its combination of the naphthylmethyl group and the methacrylamide structure. This combination provides it with distinct chemical properties, making it suitable for specific applications in polymer science and material chemistry.
特性
CAS番号 |
137824-05-6 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC名 |
2-methyl-N-(naphthalen-1-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H15NO/c1-11(2)15(17)16-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3,(H,16,17) |
InChIキー |
ROGSUAJEEQJIMQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


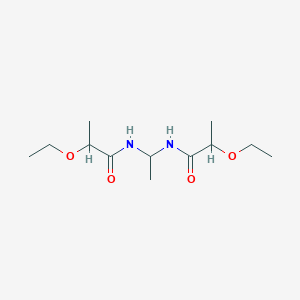
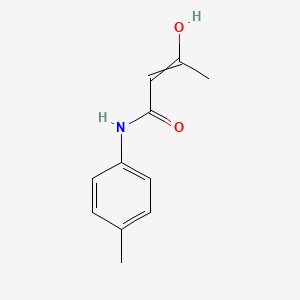
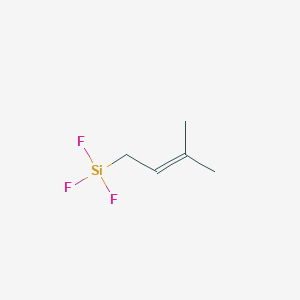
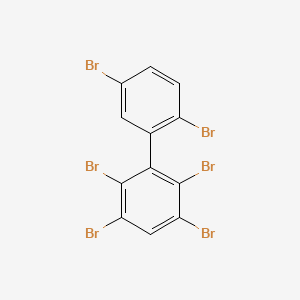
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
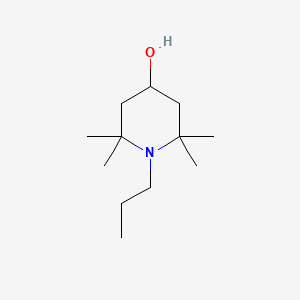
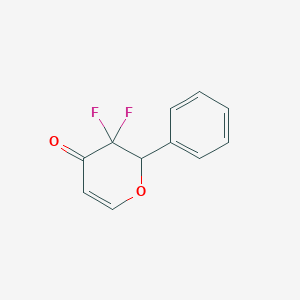
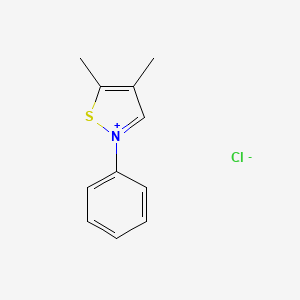
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
